molecular formula C10H14N4O3 B8365799 4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine

4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine

Cat. No.: B8365799
M. Wt: 238.24 g/mol
InChI Key: XLRPVUZLPPVBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring attached to a pyrimidine ring, which is further substituted with dimethyl and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4,6-trimethylpyrimidine and nitric acid, under controlled conditions to introduce the nitro group.

    Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyrimidine ring through a nucleophilic substitution reaction. This step often requires the use of a base, such as sodium hydride, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydride, various nucleophiles, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the morpholine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dimethyl-5-nitropyridin-2-yl)-morpholine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-(4,6-Dimethyl-5-nitrothiazol-2-yl)-morpholine: Contains a thiazole ring instead of a pyrimidine ring.

    4-(4,6-Dimethyl-5-nitrobenzyl)-morpholine: Features a benzyl group instead of a pyrimidine ring.

Uniqueness

4-(4,6-Dimethyl-5-nitropyrimidin-2-yl)morpholine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N4O3

Molecular Weight

238.24 g/mol

IUPAC Name

4-(4,6-dimethyl-5-nitropyrimidin-2-yl)morpholine

InChI

InChI=1S/C10H14N4O3/c1-7-9(14(15)16)8(2)12-10(11-7)13-3-5-17-6-4-13/h3-6H2,1-2H3

InChI Key

XLRPVUZLPPVBLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)[N+](=O)[O-]

Origin of Product

United States

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